molecular formula C8H7ClO3 B032809 4-Chlorophenoxyacetic acid CAS No. 122-88-3

4-Chlorophenoxyacetic acid

Cat. No.: B032809
CAS No.: 122-88-3
M. Wt: 186.59 g/mol
InChI Key: SODPIMGUZLOIPE-UHFFFAOYSA-N
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Description

4-Chlorophenoxyacetic acid: is a synthetic organic compound that belongs to the class of phenoxyacetic acids. It is commonly used as a plant growth regulator and herbicide. The compound is structurally similar to natural plant hormones called auxins, which play a crucial role in the regulation of plant growth and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorophenoxyacetic acid can be synthesized through the condensation of phenol with chloroacetic acid. The reaction involves the following steps:

    Condensation: Phenol is mixed with chloroacetic acid in the presence of a base such as sodium hydroxide. The mixture is heated to facilitate the reaction, resulting in the formation of phenoxyacetic acid.

    Chlorination: The phenoxyacetic acid is then chlorinated using chlorine gas in the presence of a catalyst such as iodine.

Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes:

Chemical Reactions Analysis

Types of Reactions: 4-Chlorophenoxyacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chlorophenoxyacetic acid has a wide range of applications in scientific research:

Mechanism of Action

4-Chlorophenoxyacetic acid exerts its effects by mimicking the action of natural auxins in plants. It binds to auxin receptors and activates signaling pathways that regulate various physiological processes, including cell elongation, division, and differentiation. The compound induces the production of reactive oxygen species and modulates the activity of enzymes such as peroxidases, leading to the formation of lignin-like polymers that strengthen plant cell walls .

Comparison with Similar Compounds

Uniqueness: 4-Chlorophenoxyacetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. It is less volatile compared to some other phenoxyacetic acids, making it more suitable for certain applications. Additionally, its ability to induce specific defense responses in plants, such as the production of lignin-like polymers, sets it apart from other similar compounds .

Biological Activity

4-Chlorophenoxyacetic acid (4-CPA) is a synthetic compound primarily recognized for its role as a herbicide and plant growth regulator. It belongs to the class of phenoxyacetic acids, which are structurally similar to natural plant hormones known as auxins. This article explores the biological activity of 4-CPA, including its mechanisms of action, effects on various biological systems, and implications for both agricultural and medical fields.

Chemical Structure and Properties

4-CPA is characterized by the following chemical structure:

  • Chemical Formula : C8_8H7_7ClO3_3
  • Molecular Weight : 188.59 g/mol
  • IUPAC Name : 4-chloro-2-(2-carboxyphenoxy)acetic acid

4-CPA functions primarily by mimicking the action of auxins, influencing plant growth processes such as cell elongation and division. Its biological activity extends beyond plants, impacting various cellular pathways in animal models:

  • Auxin-like Activity : Promotes cell elongation and division in plant tissues.
  • Cell Cycle Regulation : Influences the G1/S transition in mammalian cells, potentially affecting tumor growth.
  • Apoptosis Induction : Exhibits pro-apoptotic effects in certain cancer cell lines through mitochondrial pathways.

Plant Growth Regulation

4-CPA is widely used in agriculture due to its herbicidal properties. It regulates plant growth by:

  • Weed Control : Effective against broadleaf weeds by disrupting normal growth patterns.
  • Crop Yield Improvement : Enhances fruit development and overall crop quality when applied at appropriate concentrations.

Toxicological Studies

Research indicates varied effects of 4-CPA on non-target organisms, particularly aquatic life. A study on Cyprinus carpio embryos revealed significant developmental toxicity at elevated concentrations, highlighting potential environmental risks associated with its use as a herbicide .

Study on Aquatic Toxicity

A study assessing the toxicity of 2-methyl-4-chlorophenoxyacetic acid (MCPA) on Cyprinus carpio embryos found that exposure led to increased mortality rates and malformations, suggesting that similar compounds like 4-CPA may pose similar risks in aquatic environments .

PPAR Activity Evaluation

Research involving chiral analogues of 4-CPA demonstrated its interaction with peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ. These findings suggest potential applications in metabolic regulation and inflammation control .

Data Summary Table

Biological ActivityEffect/OutcomeReference
Auxin MimicryPromotes cell elongation
Herbicidal ActionEffective against broadleaf weeds
Aquatic ToxicityDevelopmental toxicity in fish embryos
PPAR ActivationModulation of metabolic processes

Q & A

Basic Research Questions

Q. What are the standard analytical methods for detecting 4-CPA residues in environmental or biological samples?

  • Methodology : Reverse-phase liquid chromatography (RP-LC) with UV detection is widely used for quantifying 4-CPA and its derivatives. For complex matrices like traditional Chinese medicine, three-dimensional adsorbents (e.g., CZIF-8/CS-MS) improve precision by reducing matrix interference . UV spectroscopic analysis at 280 nm is effective for monitoring degradation kinetics in aqueous solutions .

Q. How is 4-CPA degraded in aqueous environments, and what are the common degradation pathways?

  • Methodology : Advanced electrochemical oxidation processes, such as electro-Fenton and photoelectro-Fenton, utilize a Pt anode and generate hydroxyl radicals (•OH) to mineralize 4-CPA. Key parameters include pH (~3.0), current density (10–50 mA/cm²), and Fe²⁺/H₂O₂ ratios . Photocatalysis using TiO₂ suspensions under UV light is another method, with degradation monitored via UV absorption decay .

Q. What are the regulatory limits for 4-CPA residues in food products, and how are they validated?

  • Methodology : China’s National Food Safety Standard sets a maximum residue limit (MRL) of 0.05 mg/kg for chlorophenoxyacetic acid in foods. Testing follows GB 23200.13 and GB 23200.121 protocols, employing LC-MS/MS for trace quantification . Validation includes recovery experiments (70–120%) and interlaboratory reproducibility tests .

Q. How does 4-CPA interact with antioxidant enzymes in biological systems?

  • Methodology : In vitro studies on human erythrocytes show that 4-CPA inhibits catalase and glutathione peroxidase activity, measured via spectrophotometric assays at 240 nm (catalase) and 340 nm (glutathione peroxidase). Dose-response curves (0.1–10 mM) reveal IC₅₀ values for enzyme suppression .

Advanced Research Questions

Q. How can electrochemical degradation of 4-CPA be optimized to minimize toxic intermediates?

  • Methodology : Coupling boron-doped diamond (BDD) electrodes with photoelectro-Fenton processes enhances mineralization efficiency (>90% TOC removal). Optimize using response surface methodology (RSM) to balance variables like pH, current, and Fe²⁺ concentration. GC-MS identifies intermediates (e.g., chlorobenzoquinones), guiding process adjustments .

Q. What advanced materials improve the sensitivity of 4-CPA detection in complex matrices?

  • Methodology : Metal-organic frameworks (MOFs) like CZIF-8/CS-MS enhance adsorption capacity for solid-phase extraction (SPE). Coupling with HPLC-DAD achieves detection limits of 0.01 µg/L. Validation includes selectivity tests against structurally similar herbicides (e.g., 2,4-D) .

Q. How do environmental factors influence the photocatalytic degradation kinetics of 4-CPA?

  • Methodology : TiO₂ doped with lanthanide oxides (e.g., Ce³⁺) extends light absorption to visible spectra. Pseudo-first-order kinetics models (ln(C/C₀) = -kt) quantify rate constants under varying pH, temperature, and irradiance. Scavenger experiments (e.g., EDTA for holes) elucidate dominant reactive species .

Q. What synergistic effects occur when 4-CPA coexists with other chlorophenoxy herbicides in ecosystems?

  • Methodology : Microcosm studies with soil/water systems analyze degradation half-lives (t₁/₂) and metabolite profiles via LC-QTOF-MS. Toxicity assays (e.g., Daphnia magna mortality) assess additive vs. antagonistic effects. Statistical tools like PCA differentiate metabolite clusters .

Q. How can computational models predict 4-CPA’s environmental fate and toxicity?

  • Methodology : QSAR models using descriptors like logP and molecular polarizability predict biodegradability (BIOWIN) and ecotoxicity (ECOSAR). Molecular docking simulations map 4-CPA’s binding affinity to human acetylcholinesterase (PDB ID: 4EY7) .

Q. Methodological Considerations Table

Parameter Electrochemical Degradation Photocatalysis Chromatographic Analysis
Detection Limit N/AN/A0.01 µg/L (HPLC-DAD)
Optimal pH 3.0 5.0–7.0 2.5–3.0 (RP-LC)
Key Intermediates Chlorobenzoquinones 4-Chlorophenol N/A
Validation Metrics TOC removal >90% Quantum yield Recovery 70–120%

Properties

IUPAC Name

2-(4-chlorophenoxy)acetic acid
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InChI

InChI=1S/C8H7ClO3/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H,10,11)
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InChI Key

SODPIMGUZLOIPE-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1OCC(=O)O)Cl
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Molecular Formula

C8H7ClO3
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Related CAS

13730-98-8 (hydrochloride salt), 25672-33-7 (metformin p-chlorophenoxyacetate salt/solvate)
Record name 4-Chlorophenoxyacetic acid
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DSSTOX Substance ID

DTXSID9034282
Record name 4-Chlorophenoxyacetic acid
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Molecular Weight

186.59 g/mol
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Physical Description

Odorless solid; [HSDB] White or off-white powder; [MSDSonline]
Record name 4-Chlorophenoxyacetic acid
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Solubility

In water, 957 mg/L at 25 °C
Record name 4-CHLOROPHENOXYACETIC ACID
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Vapor Pressure

0.000318 [mmHg]
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Impurities

Reagent grade p-chlorophenoxyacetic acid was found to contain 2,4-D as an impurity (1.0%) as well as traces of 2,4-dichlorophenols.
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Color/Form

Prisms or needles from water

CAS No.

122-88-3
Record name (4-Chlorophenoxy)acetic acid
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Melting Point

156.5 °C
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Synthesis routes and methods

Procedure details

A mixture of 4-chlorophenol (500 mg), methyl bromoacetate (0.368 ml), cesium carbonate (1.9 g) and 5 ml of acetone was stirred at room temperature for 12 h. Ethyl acetate and water were then added to the reaction solution, and the organic phase was washed twice with water, dried over sodium sulfate and filtered, and the solvent was removed in vacuo. The crude product was dissolved in a 1:1 THF/water mixture (10 ml), and potassium hydroxide (417 mg) was added. The reaction was stirred at room temperature for 12 h. Ethyl acetate and water were then added to the reaction solution, and the aqueous phase was adjusted to pH 2 and extracted several times with ethyl acetate. The combined organic phases were washed twice with water, dried over sodium sulfate and filtered, and the solvent was removed in vacuo. The product with the molecular weight of 186.6 (C8H7ClO3) was obtained in this way; MS (ESI): 227.0 (M+CH3CN).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.368 mL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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